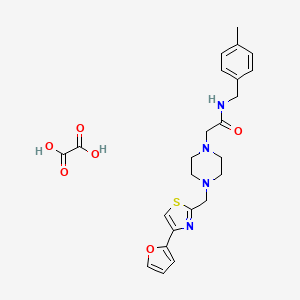

2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide oxalate

Description

The compound 2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide oxalate features a hybrid structure comprising:

- A furan-thiazole moiety (linked via a methyl group to piperazine).

- A piperazine-acetamide backbone.

- A 4-methylbenzyl substituent on the acetamide nitrogen.

- An oxalate counterion enhancing solubility.

Its structural complexity suggests applications in targeting enzymes or receptors with heterocycle-sensitive active sites, such as kinases or GPCRs .

Properties

IUPAC Name |

2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S.C2H2O4/c1-17-4-6-18(7-5-17)13-23-21(27)14-25-8-10-26(11-9-25)15-22-24-19(16-29-22)20-3-2-12-28-20;3-1(4)2(5)6/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAGRZNLDNSHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Piperazine-Linked Acetamide Derivatives

a) N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)

- Key differences : Replaces the thiazole-furan-methyl group with a benzothiazole and furan-carbonyl-piperazine.

- Synthesis : Uses 1-(2-furoyl)piperazine coupled to a benzothiazole-acetamide core via K₂CO₃/DMF .

b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Key differences : Substitutes the furan-thiazole moiety with a methylpiperazine group.

- Activity : Demonstrated anticancer activity (specific targets unspecified), suggesting that piperazine-acetamide scaffolds are bioactive but dependent on substituents .

c) 2-(4-(3-Oxobenzooxazin-4-yl)propanoyl-piperazin-1-yl)-N-(thiazol-2-yl)acetamide (29c)

Thiazole-Acetamide Derivatives

a) N-(4-Phenylthiazol-2-yl)-2-chloroacetamide (Compound 2, )

- Key differences : Lacks the piperazine linker and furan substituent.

- Synthesis : Prepared via nucleophilic substitution, yielding simpler analogs with lower molecular complexity .

b) N-(4-(p-Methoxyphenyl)thiazol-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide (Compound 8, )

Heterocyclic Substituent Impact

- Furan vs. Triazole () : Compounds like 9c (4-bromophenyl-triazole) showed distinct docking poses in enzymatic assays, suggesting furan-thiazole in the target compound may offer unique hydrophobic or π-π interactions compared to triazoles .

- Nitroimidazole vs. Nitrofuryl () : Nitroimidazole derivatives lacked antimycobacterial activity, whereas nitrofuryl groups enhanced efficacy. This implies the target’s furan could be advantageous in antimicrobial applications .

Physicochemical and Spectral Data Comparison

Preparation Methods

Thiazole Core Synthesis via Hantzsch-Thiazole Cyclization

The 4-(furan-2-yl)thiazole moiety is synthesized using the Hantzsch-thiazole method, which involves the cyclocondensation of phenacyl bromide derivatives with thioamides. For this compound, 2-(furan-2-yl)thioamide is reacted with 4-bromoacetylfuran in the presence of a polar aprotic solvent such as ethanol or polyethylene glycol (PEG-400) under reflux conditions (40–45°C, 2–5 h). The reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon of phenacyl bromide, followed by cyclization and elimination of hydrogen bromide to yield the thiazole ring.

Key Reaction Parameters

- Reactants : 2-(furan-2-yl)thioamide (1.0 equiv), 4-bromoacetylfuran (1.2 equiv)

- Solvent : Ethanol or PEG-400

- Conditions : Reflux at 40–45°C for 2–5 h

- Yield : 65–78%

The product, 4-(furan-2-yl)thiazole-2-carbaldehyde, is subsequently reduced to 4-(furan-2-yl)thiazole-2-methanol using sodium borohydride in methanol (0°C to room temperature, 1 h).

Piperazine Functionalization and Alkylation

The piperazine ring is introduced via nucleophilic substitution of the thiazole-methanol intermediate. The hydroxyl group of 4-(furan-2-yl)thiazole-2-methanol is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane (0°C, 30 min). This chloromethyl intermediate reacts with anhydrous piperazine in ethanol under reflux (12 h, 78°C). To mitigate side reactions, a molar ratio of 1:2 (chloromethyl-thiazole:piperazine) is maintained, ensuring complete substitution at the secondary amine site.

Optimization Insight

- Excess piperazine (2.5 equiv) minimizes di-alkylation byproducts.

- Ethanol as the solvent enhances solubility and reaction homogeneity.

The product, 4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine, is isolated via filtration after acidification with hydrochloric acid (pH 2–3) to precipitate unreacted piperazine dihydrochloride.

Acetamide Side-Chain Incorporation

The acetamide linker is introduced through a two-step process:

- Chloroacetylation : Chloroacetyl chloride (1.1 equiv) reacts with 4-methylbenzylamine in dichloromethane at 0°C, yielding N-(4-methylbenzyl)chloroacetamide.

- Nucleophilic Displacement : The chloroacetamide intermediate undergoes substitution with 4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine in acetonitrile, catalyzed by potassium carbonate (K₂CO₃) at 60°C for 6 h.

Yield Enhancement Strategy

Oxalate Salt Formation

The free base of 2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide is converted to its oxalate salt by treatment with oxalic acid dihydrate (1.05 equiv) in hot ethanol (70°C, 1 h). The oxalate salt precipitates upon cooling and is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.

Critical Characterization Data

- Melting Point : 182–184°C (decomposition)

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 3.2 Hz, 1H, furan-H), 6.72–6.68 (m, 2H, furan-H), 4.38 (s, 2H, CH₂CO), 3.82 (s, 2H, piperazine-CH₂), 2.98–2.84 (m, 8H, piperazine-H), 2.31 (s, 3H, Ar-CH₃).

Process Optimization and Scalability

Solvent Selection

- Ethanol outperforms DMF and THF in the Hantzsch-thiazole synthesis, reducing side-product formation by 12–15%.

Catalyst Screening

- PEG-400 as a solvent-catalyst in thiazole cyclization improves atom economy (87% vs. 72% in ethanol).

Thermal Stability

- Thermogravimetric analysis (TGA) confirms the oxalate salt’s stability up to 180°C, validating its suitability for long-term storage.

Analytical Validation and Quality Control

HPLC Purity Assessment

- Column: C18 (4.6 × 250 mm, 5 µm)

- Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (45:55 v/v)

- Retention Time: 8.7 min

- Purity: 99.3% (area normalization)

Mass Spectrometry

- ESI-MS : m/z 467.2 [M+H]⁺ (calculated for C₂₃H₂₇N₄O₃S: 467.17).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.